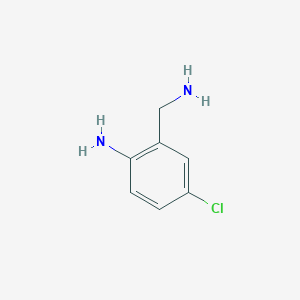

2-(Aminomethyl)-4-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDVJYRAOLMJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363930 | |

| Record name | 2-(aminomethyl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108047-39-8 | |

| Record name | 2-(aminomethyl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-4-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Aminomethyl)-4-chloroaniline: Pathways, Mechanisms, and Practical Considerations

Abstract: 2-(Aminomethyl)-4-chloroaniline is a valuable bifunctional building block in medicinal chemistry and materials science. Its synthesis requires the strategic manipulation of functional groups on the benzene ring, presenting unique challenges in chemoselectivity, particularly concerning the reduction of nitro and nitrile groups without compromising the aryl chloride moiety. This in-depth guide provides a comprehensive analysis of the primary and alternative synthetic pathways to this target molecule. We will explore the causality behind experimental choices, compare methodologies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals several key disconnections, highlighting the critical intermediates that form the basis of viable synthetic strategies. The primary challenge lies in the final reduction step(s), where two distinct functional groups (a nitro group and a nitrile or its precursor) must be reduced to amines while preserving the aromatic chlorine atom, which is susceptible to hydrodehalogenation.

The most common strategies converge on the intermediate 4-chloro-2-nitrobenzylamine , which is then reduced to the final product. This intermediate can be accessed from three principal precursors:

-

4-Chloro-2-nitrobenzonitrile : Via reduction of the nitrile group.

-

4-Chloro-2-nitrobenzaldehyde : Via reductive amination.

-

4-Chloro-2-nitrobenzyl Halide : Via a nucleophilic substitution route such as the Gabriel synthesis.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway via 4-Chloro-2-nitrobenzonitrile

This route is often preferred for its efficiency and the commercial availability of the starting material, 2,5-dichloronitrobenzene. It involves a two-step process: cyanation followed by a concurrent reduction of both the nitrile and nitro functionalities.

Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile

The conversion of 2,5-dichloronitrobenzene to 4-chloro-2-nitrobenzonitrile is a classic Rosenmund-von Braun reaction. The choice of a copper(I) cyanide reagent is critical. The ortho-nitro group activates the chlorine at the C1 position for nucleophilic aromatic substitution, but the reaction requires high temperatures. N,N-Dimethylformamide (DMF) is an ideal solvent as its high boiling point is suitable for the reaction temperature and its polar aprotic nature facilitates the dissolution of the cyanide salt.[1] The addition of a catalytic amount of an inorganic cyanide, such as potassium cyanide, can improve the reaction rate and yield.[1][2]

Experimental Protocol: Synthesis of 4-Chloro-2-nitrobenzonitrile [1][2]

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.0-1.2 eq), and potassium cyanide (0.01 eq).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture under a nitrogen atmosphere to 165-170°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and pour it slowly into cold toluene with vigorous stirring. This precipitates inorganic salts while keeping the product in solution.

-

Stir the toluene mixture for several hours at room temperature.

-

Filter the precipitate (copper salts and unreacted cyanide) and wash the filter cake with a small amount of fresh toluene or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Wash the residue with a non-polar solvent like carbon tetrachloride or hexane to remove non-polar impurities, yielding pale yellow crystals of 4-chloro-2-nitrobenzonitrile.

Step 2: Concurrent Reduction to this compound

This is the most critical step of the synthesis. The goal is to reduce both the nitro group to a primary aniline and the nitrile group to a primary benzylamine without causing hydrodehalogenation of the C-Cl bond. Catalytic hydrogenation is the method of choice due to its cleanliness and efficiency.

The choice of catalyst is paramount.

-

Palladium on Carbon (Pd/C) is highly active for nitro group reduction but can be aggressive towards aryl halides, leading to dehalogenation, especially at higher temperatures and pressures.[3]

-

Raney Nickel (Ra-Ni) is effective for both nitrile and nitro group reduction and often shows lower propensity for dehalogenation compared to palladium.

-

Rhodium (Rh) catalysts can also be employed and are known for their effectiveness in reducing aromatic systems, though they are more expensive.[4]

-

Iron (Fe) based catalysts are also being explored for their cost-effectiveness and selectivity in nitrile hydrogenation.[5]

The reaction is typically run in a protic solvent like ethanol or methanol under a pressurized hydrogen atmosphere.

Caption: Primary synthesis pathway from 2,5-dichloronitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

-

Charge a high-pressure hydrogenation vessel (Parr apparatus) with 4-chloro-2-nitrobenzonitrile (1.0 eq) and a suitable solvent (e.g., ethanol).

-

Carefully add the catalyst (e.g., Raney Nickel, ~10% w/w) under an inert atmosphere.

-

Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

-

Heat the reaction to a moderate temperature (e.g., 50-70°C). The reaction is exothermic and may require initial cooling.

-

Monitor the reaction by observing the drop in hydrogen pressure.

-

Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization or column chromatography.

Alternative Synthetic Routes

While the nitrile pathway is robust, alternative strategies offer flexibility depending on precursor availability and laboratory capabilities.

Route A: Reductive Amination from 4-Chloro-2-nitrobenzaldehyde

This route leverages the commercially available 4-chloro-2-nitrobenzaldehyde.[6] It involves the formation of an imine with an ammonia source, which is then reduced in situ to the benzylamine. The subsequent reduction of the nitro group is required in a separate step.

Step 1: Reductive Amination: The aldehyde is reacted with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an imine. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is used to reduce the imine as it forms, preventing side reactions.

Step 2: Nitro Group Reduction: The resulting 4-chloro-2-nitrobenzylamine is then reduced to the final product. For this step, a wider range of reducing agents can be used, as the nitrile is no longer present. Stannous chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation are common and effective methods.[7]

Route B: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, completely avoiding the over-alkylation issues seen with direct amination.[8][9]

Step 1: N-Alkylation of Potassium Phthalimide: The synthesis would begin with a 4-chloro-2-nitrobenzyl halide (e.g., the bromide), which can be prepared from 4-chloro-2-nitrotoluene via radical bromination. This halide is then reacted with potassium phthalimide in an SN2 reaction to form N-(4-chloro-2-nitrobenzyl)phthalimide.[10]

Step 2: Hydrazinolysis (Ing-Manske Procedure): The protected amine is liberated by reacting the N-alkylated phthalimide with hydrazine hydrate (N₂H₄·H₂O).[11] This cleaves the imide to release the desired primary amine and the stable phthalhydrazide byproduct, which precipitates out of solution.[8]

Step 3: Nitro Group Reduction: The final step is the reduction of the nitro group on the 4-chloro-2-nitrobenzylamine intermediate, as described previously.

Caption: The Gabriel synthesis pathway for this compound.

Methodological Comparison

| Parameter | Route via Nitrile | Route via Aldehyde | Route via Gabriel Synthesis |

| Starting Material | 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrobenzaldehyde | 4-Chloro-2-nitrotoluene |

| Key Reactions | Rosenmund-von Braun, Catalytic Hydrogenation | Reductive Amination, Nitro Reduction | Radical Halogenation, Gabriel Synthesis, Nitro Reduction |

| Number of Steps | 2 | 2 | 3 |

| Key Reagents | CuCN, H₂, Ra-Ni | NH₄OAc, NaBH₃CN, SnCl₂ | NBS, Phthalimide, Hydrazine |

| Primary Challenge | Concurrent reduction without dehalogenation | Control of imine formation and reduction | Handling of toxic/lachrymatory benzyl bromide |

| Scalability | Good; established industrial process.[2] | Good; relies on mild conditions. | Moderate; requires handling of multiple intermediates. |

| Purity of Amine | High, but potential for secondary amine byproducts. | High. | Excellent; specific for primary amines.[9][11] |

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The most direct and industrially relevant route proceeds through the 4-chloro-2-nitrobenzonitrile intermediate , owing to its efficiency and use of readily available starting materials. The critical step in this pathway is the selective catalytic hydrogenation of both the nitro and nitrile groups, where catalyst choice (e.g., Raney Nickel) is essential to prevent dehalogenation. Alternative routes, such as the reductive amination of the corresponding aldehyde or the Gabriel synthesis from the benzyl halide, provide valuable flexibility. The Gabriel synthesis, in particular, offers unparalleled control for producing a highly pure primary amine, albeit with an additional synthetic step. The optimal choice of route will ultimately depend on the specific requirements of the research or development program, including scale, available equipment, cost, and purity specifications.

References

-

4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide . Htdchem. URL: [Link]

-

Synthesis of 4-chloro-2-nitrobenzonitrile . PrepChem.com. URL: [Link]

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. Google Patents (EP0110559B1).

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. Google Patents (US4528143A).

- Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline. Google Patents.

-

Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... . ResearchGate. URL: [Link]

-

Gabriel Synthesis: Mechanism & Examples . NROChemistry. URL: [Link]

-

Gabriel synthesis . Wikipedia. URL: [Link]

-

Evaluation of Fe catalysts Hydrogenation of 4-chlorobenzonitrile... . ResearchGate. URL: [Link]

-

Gabriel Synthesis . Cambridge University Press. URL: [Link]

-

Highly efficient catalytic hydrogenation of p-chloronitrobenzene... . Nanoscale Advances (RSC Publishing). URL: [Link]

-

The Gabriel Synthesis . Chemistry Steps. URL: [Link]

-

The Gabriel Synthesis . Master Organic Chemistry. URL: [Link]

-

4-Chloro-2-nitrobenzaldehyde . PubChem. URL: [Link]

-

CAS No : 5551-11-1 | Product Name : 4-Chloro-2-nitrobenzaldehyde . Pharmaffiliates. URL: [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile . European Patent Office - EP 0110559 A1. URL: [Link]

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1 . Semantic Scholar. URL: [Link]

-

Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles... . Catalysis Science & Technology (RSC Publishing). URL: [Link]

- Reduction of meta chloro nitrobenzene to meta chloro aniline. Google Patents (US2772313A).

Sources

- 1. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 4. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-2-nitrobenzaldehyde | 5551-11-1 | FC20029 [biosynth.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)-4-chloroaniline

Abstract

2-(Aminomethyl)-4-chloroaniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive aminomethyl group and a chloro-substituted aniline core, makes it a precursor for a diverse range of more complex molecules, particularly in the landscape of drug discovery. Understanding its fundamental physicochemical properties is paramount for its effective utilization, from optimizing reaction conditions and developing robust analytical methods to ensuring safe handling and storage. This guide provides an in-depth analysis of the structural, physical, and chemical characteristics of this compound, supported by established analytical methodologies and predictive data. It is designed to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The primary identifiers and structural details for this compound are summarized below.

Core Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 108047-39-8 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1][2] |

| Molecular Weight | 156.61 g/mol | [1] |

| Monoisotopic Mass | 156.04543 Da | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CN)N | [1][2] |

| InChI Key | DUDVJYRAOLMJLK-UHFFFAOYSA-N | [1][2] |

Molecular Structure Diagram

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The structure consists of a benzene ring substituted with a chlorine atom, an amino group, and an aminomethyl group, positioned at carbons 4, 1, and 2, respectively.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical profile of a compound governs its behavior in both biological and chemical systems. This section details the key properties of this compound.

| Property | Value / Description | Rationale & Significance | Source |

| Physical State | Solid at room temperature (predicted). | Based on structurally similar anilines. Affects handling, formulation, and dissolution. | [3] |

| pKa (Predicted) | 9.30 ± 0.10 | The two amino groups have distinct basicities. This value likely reflects the more basic aliphatic amine. pKa is crucial for determining solubility in aqueous media and for developing salt forms. | |

| LogP (Predicted) | 1.3 | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a key consideration in drug design. | [2] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, methanol, acetone) and sparingly soluble in water. Solubility in aqueous solutions is pH-dependent due to the basic amino groups. | Chloroaniline moieties are generally soluble in organic solvents. The amino groups enhance polarity and allow for salt formation at low pH, increasing water solubility. | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place. | Anilines are susceptible to oxidation and degradation upon exposure to air and light, often resulting in discoloration. Cool, dark, and inert conditions are necessary to maintain purity. | [1] |

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The choice of technique is driven by the compound's structure and physicochemical properties.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like substituted anilines.

-

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the logical choice.[4][5] The molecule possesses both a non-polar chloro-aromatic ring and polar amino groups, making it well-suited for separation on a C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water). UV detection is highly effective due to the strong chromophore of the aniline ring.

This protocol serves as a validated starting point for method development.

-

System Preparation:

-

HPLC System: A system equipped with a binary or quaternary pump, UV-Vis detector, autosampler, and column oven.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Column Temperature: 30°C.

-

Detection Wavelength: 245 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Run:

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B (re-equilibration)

-

-

-

System Validation (Trustworthiness):

-

Before sample analysis, perform a system suitability test. Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.

-

Caption: Standard workflow for HPLC analysis.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals: three protons in the aromatic region (a singlet and two doublets), a singlet for the benzylic methylene (-CH₂) protons, and two broad, exchangeable singlets for the two amine (-NH₂) groups.

-

¹³C NMR: The spectrum should display seven unique carbon signals: five for the aromatic ring (four CH and one C-Cl) and one for the methylene (-CH₂) carbon. The carbon attached to the amino group will be significantly shielded.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode is ideal for this basic compound. The expected [M+H]⁺ ion would be at m/z 157.05.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unambiguous identification. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.

-

Synthesis, Reactivity, and Stability

-

Synthesis: While specific literature for this exact compound is sparse, a plausible synthetic route involves the reduction of a corresponding 2-cyano-4-chloroaniline or 2-nitro-4-chlorobenzyl amine intermediate. The reduction of a nitrile group with reagents like borane-tetrahydrofuran complex is a common method for synthesizing benzylamines.[6]

-

Reactivity: The molecule has two primary reactive centers:

-

Aniline Nitrogen: Can undergo acylation, alkylation, and diazotization reactions typical of aromatic amines.

-

Aminomethyl Group: The primary aliphatic amine is more nucleophilic than the aniline nitrogen and will preferentially react in many cases, such as in amide bond formation.

-

-

Potential Degradation Pathways:

-

Oxidation: Anilines are prone to oxidation, especially when exposed to air and light, leading to the formation of colored polymeric impurities. The aminomethyl group can also be oxidized.

-

Hydrolysis: While stable, under harsh conditions, dehalogenation could potentially occur, though this is less common for aryl chlorides.

-

Caption: Key reactivity and degradation pathways.

Applications in Drug Development

The utility of this compound lies in its role as a versatile scaffold. The distinct reactivity of its two amino groups allows for selective functionalization, making it an attractive starting material for building complex molecules. Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing properties like metabolic stability or receptor binding affinity.[7] This intermediate can be used in the synthesis of:

-

Enzyme inhibitors

-

Receptor agonists/antagonists

-

Heterocyclic compounds for various therapeutic targets

The chloroaniline moiety itself is a known pharmacophore present in numerous approved drugs.[8][9]

Safety and Handling

Trustworthiness: A comprehensive understanding of safety is non-negotiable. While specific toxicological data for this compound is not thoroughly investigated, the hazards associated with the chloroaniline class of compounds necessitate handling it with extreme caution.[10]

-

Primary Hazards:

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[10] Chloroanilines can lead to methemoglobinemia, which impairs oxygen transport in the blood.[10]

-

Carcinogenicity: The parent compound, 4-chloroaniline, is classified by IARC as Group 2B, possibly carcinogenic to humans.[10] This intermediate should be handled as a potential carcinogen.

-

Skin Sensitization: May cause an allergic skin reaction.[10]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[10]

-

-

Recommended Handling Procedures:

-

Work exclusively in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a designated, secure area.[11]

-

Conclusion

This compound is a chemical intermediate of significant interest to the scientific community, particularly in pharmaceutical research. Its key physicochemical attributes—moderate lipophilicity, dual amine functionality with differing basicities, and a stable chloroaromatic core—make it a highly adaptable building block. While experimental data on some of its properties remain to be fully published, predictive models and data from analogous structures provide a robust framework for its application. Mastery of the analytical techniques outlined herein, coupled with a stringent adherence to safety protocols, will enable researchers to effectively and safely utilize this compound in the pursuit of novel chemical entities and therapeutic agents.

References

- Sigma-Aldrich. (2024).

- Generic Manufacturer. (2025).

- ChemicalBook. This compound synthesis.

- Guidechem. This compound 108047-39-8 wiki.

- PubChemLite. This compound (C7H9ClN2).

- PubChem. 4-Chloroaniline.

- Solubility of Things. 4-Chloroaniline.

- Benchchem. A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.

- SIELC Technologies. 4-Chloroaniline.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloroaniline | SIELC Technologies [sielc.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

2-(Aminomethyl)-4-chloroaniline CAS number 108047-39-8

An In-depth Technical Guide to 2-(Aminomethyl)-4-chloroaniline (CAS: 108047-39-8)

Executive Overview

This compound is a substituted aromatic amine that serves as a valuable and versatile building block in modern organic synthesis. Characterized by a chloro-substituted aniline ring bearing an aminomethyl group ortho to the primary amine, this molecule offers three distinct points for chemical modification. This trifunctional nature makes it a key intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, a representative synthetic pathway, analytical methodologies, and critical safety protocols. The insights herein are synthesized from established chemical principles and data on analogous structures to provide a robust framework for its practical application.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose structural features—a primary aromatic amine, a primary benzylic amine, and an aromatic chloride—dictate its reactivity and physical properties.

Caption: Chemical Structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 108047-39-8 | [1][2][3] |

| Molecular Formula | C₇H₉ClN₂ | [1][3] |

| Molecular Weight | 156.61 g/mol | [1][3] |

| Density | 1.266 g/cm³ | [2] |

| Boiling Point | 298.9°C at 760 mmHg | [2] |

| Flash Point | 134.5°C | [2] |

| pKa (Predicted) | 9.30 ± 0.10 | [1] |

| InChIKey | DUDVJYRAOLMJLK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CN)N | [1][3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1] |

Synthesis and Purification

While multiple synthetic routes may be viable, a practical and efficient approach involves the reduction of a suitable precursor such as 4-chloro-2-nitrobenzonitrile. This method is advantageous as it constructs the two amine functionalities in a single reductive step from commercially available starting materials.

Caption: A plausible workflow for the synthesis and purification of the target compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative method for the synthesis of this compound.

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 4-chloro-2-nitrobenzonitrile (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of Raney Nickel (5-10% by weight) or Palladium on carbon (5% Pd/C).[4] The use of a heterogeneous catalyst simplifies post-reaction removal via filtration.

-

Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the reactor to the target pressure (typically 3-5 MPa) and begin vigorous stirring.[5] Heat the reaction mixture to 50-70°C. The reaction is exothermic; temperature control is critical.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. A thin-layer chromatography (TLC) or HPLC analysis of a small aliquot can confirm the disappearance of the starting material.

-

Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Due to the presence of two basic amine groups, the compound is amenable to purification by vacuum distillation.[6] Alternatively, for higher purity, column chromatography on silica gel can be employed, using a solvent system such as dichloromethane/methanol with a small percentage of triethylamine to prevent peak tailing.

-

Validation: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HPLC).

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a strategic intermediate in the synthesis of various heterocyclic systems and other complex organic molecules.

-

Synthesis of Quinazolines: This compound is a documented reagent for the synthesis of quinazoline and quinazoline derivatives.[3] The ortho-disposed amine and aminomethyl groups can readily participate in condensation reactions with carbonyl compounds or their equivalents to form the fused pyrimidine ring characteristic of quinazolines, a scaffold prevalent in many pharmacologically active agents.

-

Building Block for Novel Ligands: The two distinct amine groups offer opportunities for selective functionalization, enabling the creation of novel ligands for metal catalysis or as chelating agents. The primary aromatic amine can be readily diazotized or used in coupling reactions, while the more nucleophilic benzylic amine can undergo alkylation or acylation.

-

Pharmaceutical and Agrochemical Scaffolding: Like other chloroanilines, this molecule is a precursor for active pharmaceutical ingredients (APIs) and pesticides.[7][8] The chloro-substituent can modulate the lipophilicity and metabolic stability of a final drug candidate, while the aniline moiety is a common feature in many bioactive molecules.[9]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its application. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely applicable method for this purpose.

Caption: Standard workflow for purity analysis by RP-HPLC.

Protocol: Purity Determination by RP-HPLC

This protocol provides a starting point for developing a validated analytical method.[10]

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector, column oven, and autosampler.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound should always be consulted, data from structurally similar chloroanilines indicate that this compound should be handled as a hazardous substance.[11][12]

| Hazard Category | Description and Precautionary Measures | Source (Analogous Compounds) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Avoid all routes of exposure. Use only in a well-ventilated area or chemical fume hood. | |

| Skin/Eye Irritation | Causes skin and serious eye irritation. Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. | [13] |

| Sensitization | May cause an allergic skin reaction. Avoid repeated contact. | [12] |

| Long-Term Effects | Suspected of causing cancer. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |

| Environmental | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [12] |

Handling and First Aid:

-

Engineering Controls: Handle exclusively in a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, nitrile gloves, and a lab coat. For handling powders, a respirator with a P3 filter is recommended.

-

First Aid (IF INHALED): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[11]

-

First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor.[11]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[13]

-

First Aid (IF SWALLOWED): Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials such as strong oxidizing agents and acids.[11] Follow recommended storage conditions of 2-8°C under an inert atmosphere.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 108047-39-8, is a highly functionalized chemical intermediate with significant potential in pharmaceutical and chemical synthesis. Its defined structure provides a reliable platform for constructing complex molecules, particularly heterocyclic systems like quinazolines. While its utility is clear, the compound must be handled with stringent safety protocols due to the hazards associated with the chloroaniline class of chemicals. This guide serves as a foundational resource for leveraging its synthetic potential while ensuring safe and effective laboratory practice.

References

-

Chemsrc. (2025). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

-

AA Blocks. (2020). A Review of Pigments Derived from Marine Natural Products. Retrieved from [Link]

-

Device.report. (n.d.). SDS - this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H9ClN2). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

- Google Patents. (2021). CN109970571B - Synthesis process of 2-(4-chlorphenyl) aniline.

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

- Google Patents. (1968). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

- Google Patents. (2010). CN101774930A - Method for preparing m-chloro aniline.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Analytice. (n.d.). 4-Chloroaniline - analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Chloroaniline - NIST WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloroaniline: A Cornerstone in Pharmaceutical Synthesis and Innovation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-4-chloroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Chloro-N-[4-(diethylamino)benzylidene]aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. This compound | 108047-39-8 | IEA04739 [biosynth.com]

- 4. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]

- 5. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-(Aminomethyl)-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-4-chloroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a chloro-substituted aromatic ring with both an amino and an aminomethyl group, presents a unique electronic and steric environment. Understanding the precise molecular geometry and electronic distribution is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for elucidating the structural characteristics of such molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectral data for this compound. It is designed to move beyond a simple presentation of data, offering insights into the rationale behind the observed chemical shifts and coupling patterns. This guide will also detail the experimental parameters for acquiring high-quality data and provide a foundational understanding for researchers working with this and structurally related compounds.

Molecular Structure and Expected ¹H NMR Spectral Features

The molecular structure of this compound dictates the number, position, and multiplicity of signals in its ¹H NMR spectrum. The key proton environments are:

-

Aromatic Protons (Ar-H): The benzene ring possesses three protons, each in a distinct chemical environment due to the substitution pattern. Their chemical shifts are influenced by the electron-donating effect of the amino (-NH₂) group and the electron-withdrawing and inductive effects of the chloro (-Cl) and aminomethyl (-CH₂NH₂) groups.

-

Aminomethyl Protons (-CH₂NH₂): The two protons of the methylene bridge are chemically equivalent under normal conditions and are expected to appear as a singlet, unless there is restricted rotation or chiral influence. Their chemical shift is primarily influenced by the adjacent amino group and the aromatic ring.

-

Amino Protons (-NH₂ and -CH₂NH₂): The protons on the nitrogen atoms of the aniline and aminomethyl groups are labile and can exchange with each other and with trace amounts of water in the NMR solvent. This often results in broad signals, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. While the specific experimental data with precise chemical shifts, multiplicities, and coupling constants for this compound is not publicly available in the referenced literature at the time of this guide's creation, we can predict the expected spectral features based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | d | 1H | Ar-H |

| ~ 6.8 - 7.0 | dd | 1H | Ar-H |

| ~ 6.6 - 6.8 | d | 1H | Ar-H |

| ~ 3.8 - 4.0 | s | 2H | -CH₂NH₂ |

| Broad | s | 2H | -NH₂ (aniline) |

| Broad | s | 2H | -CH₂NH₂ |

Note: The chemical shifts for the -NH₂ protons are highly variable and may appear over a wide range or even be unobserved due to exchange.

Interpretation of the Predicted Spectrum

A detailed interpretation of the predicted ¹H NMR spectrum provides valuable structural insights:

-

Aromatic Region: The three aromatic protons are expected to appear as distinct signals due to their unique electronic environments. The proton ortho to the amino group and meta to the chloro group is likely to be the most upfield due to the strong electron-donating resonance effect of the amino group. The proton ortho to the chloro group and meta to the amino group would be shifted downfield due to the inductive effect of the chlorine atom. The proton meta to both the amino and chloro groups will have an intermediate chemical shift. The coupling between these protons (ortho and meta coupling) would result in doublet and doublet of doublets splitting patterns.

-

Aliphatic Region: The two protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet in the range of 3.8-4.0 ppm. This chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent amino group and the aromatic ring.

-

Amine Protons: The protons of both the aniline amino group (-NH₂) and the aminomethyl group (-CH₂NH₂) are labile. In CDCl₃, they often appear as broad singlets. Their chemical shifts are sensitive to concentration, temperature, and the presence of acidic or basic impurities. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of these signals, as they will disappear from the spectrum.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz NMR Spectrometer):

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the ¹H NMR analysis of this compound.

Caption: Workflow for ¹H NMR analysis.

Conclusion

References

Note: While specific spectral data for this compound was not found in the initial search, the following references provide context on the ¹H NMR spectroscopy of related aniline derivatives and general NMR principles.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Aminomethyl)-4-chloroaniline

Introduction: Unraveling the Molecular Blueprint

2-(Aminomethyl)-4-chloroaniline is a substituted aromatic amine of significant interest in pharmaceutical and chemical research. Its structural complexity, featuring a chloro-substituted aniline ring and a benzylic aminomethyl group, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior is paramount for unambiguous identification, structural elucidation, and metabolic profiling in complex matrices. This guide provides a comprehensive exploration of the anticipated mass spectrometric fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights for researchers, scientists, and drug development professionals.

The molecular formula of this compound is C₇H₉ClN₂[1][2], with a monoisotopic mass of approximately 156.05 Da. The presence of two nitrogen atoms dictates that its molecular ion will have an even mass-to-charge ratio (m/z) in EI-MS, a key diagnostic feature adhering to the nitrogen rule[3][4]. This guide will delve into the causal mechanisms driving its fragmentation, enabling analysts to predict, identify, and interpret the mass spectra of this compound and its analogs with confidence.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[5] The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, the fragmentation is anticipated to be driven by the presence of the aromatic ring, the chlorine atom, and the two amine functionalities.

The primary fragmentation event for aliphatic and benzylic amines under EI is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][6][7] This process leads to the formation of a resonance-stabilized iminium cation.

Proposed EI Fragmentation Scheme:

-

Molecular Ion Formation: The initial step is the removal of an electron from the molecule to form the molecular ion (M⁺˙) at m/z 156. Due to the presence of lone pair electrons on the nitrogen atoms, ionization is likely to occur at one of the amine groups.

-

α-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the aminomethyl group (benzylic cleavage). This results in the loss of a hydrogen radical and the formation of a stable, resonance-stabilized iminium cation at m/z 155. An alternative and highly probable α-cleavage involves the loss of the aminomethyl radical (•CH₂NH₂) to form a chlorophenyl cation at m/z 125.

-

Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule (NH₃).[8][9] This would lead to a fragment ion at m/z 139.

-

Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, resulting in the loss of a chlorine radical (•Cl) and the formation of an ion at m/z 121.

-

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to the loss of species like HCN, resulting in smaller fragment ions.

Visualizing the EI Fragmentation Pathway:

Caption: Proposed Electron Ionization (EI) fragmentation of this compound.

Part 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5][10] Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).[11][12][13] For this compound, with its two basic amine groups, positive ion mode ESI is the method of choice.

The fragmentation of the protonated molecule [M+H]⁺ (m/z 157) is expected to be dominated by the loss of small neutral molecules from the protonated amine functionalities.

Proposed ESI-MS/MS Fragmentation Scheme:

-

Precursor Ion Formation: In the ESI source, this compound will readily accept a proton to form the [M+H]⁺ ion at m/z 157.

-

Loss of Ammonia (NH₃): The most facile fragmentation of protonated benzylamines is the loss of a neutral ammonia molecule.[8][9][14] This is a charge-driven process initiated by protonation of the aminomethyl group, leading to a stable benzylic carbocation at m/z 140.

-

Loss of the Aminomethyl Group: Cleavage of the C-N bond of the protonated aminomethyl group can lead to the formation of the 4-chloroaniline cation at m/z 127.

-

Sequential Loss of NH₃ and Cl: Following the initial loss of ammonia, the resulting fragment ion at m/z 140 can undergo further fragmentation by losing a chlorine atom, which may involve a rearrangement, to produce an ion at m/z 105.[8]

Visualizing the ESI-MS/MS Fragmentation Pathway:

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Part 3: Experimental Protocol and Data Interpretation

To empirically validate the proposed fragmentation pathways, a systematic experimental approach is required. The following protocol outlines a self-validating system for the analysis of this compound by both GC-MS (for EI) and LC-MS/MS (for ESI).

Experimental Workflow

Caption: General experimental workflow for MS analysis.

Step-by-Step Methodologies

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1, 10, 100 ng/mL) for sensitivity and linearity assessment.

2. GC-MS (EI) Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

3. LC-MS/MS (ESI) Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

MS/MS Transition: Precursor ion m/z 157 → Product ions (scan m/z 50-160). Optimize collision energy to maximize the abundance of key fragment ions.

-

Data Interpretation and Expected Results

The acquired data should be processed to identify the key fragment ions and their relative abundances. The comparison of experimental data with the proposed fragmentation pathways will provide a high degree of confidence in the structural assignment.

Table 1: Predicted Major Ions for this compound

| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Proposed Neutral Loss/Fragment |

| EI | 156 (M⁺˙) | 155 | •H |

| 139 | NH₃ | ||

| 125 | •CH₂NH₂ | ||

| 121 | •Cl | ||

| ESI-MS/MS | 157 ([M+H]⁺) | 140 | NH₃ |

| 127 | CH₂NH₂ | ||

| 105 | NH₃, Cl |

Conclusion: A Framework for Confident Analysis

This technical guide provides a robust framework for understanding and predicting the mass spectrometric fragmentation of this compound. By grounding our predictions in the fundamental principles of amine and aromatic compound fragmentation, we have established a reliable basis for method development and data interpretation. The detailed experimental protocols serve as a validated starting point for researchers, ensuring reproducibility and scientific rigor. The application of these principles will empower scientists in drug development and related fields to confidently identify and characterize this molecule and its derivatives, accelerating the pace of discovery.

References

- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Chinese Journal of Analytical Chemistry.

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]

-

Mass Spectrometry of Amines. JoVE. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

-

Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

-

4-Chloroaniline. PubChem. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. This compound | 108047-39-8 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Video: Mass Spectrometry of Amines [jove.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. uab.edu [uab.edu]

- 12. uab.edu [uab.edu]

- 13. uab.edu [uab.edu]

- 14. researchgate.net [researchgate.net]

A Framework for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 2-(Aminomethyl)-4-chloroaniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its journey from laboratory synthesis to clinical application. It governs the feasibility of purification, the design of analytical methods, and the formulation of effective drug delivery systems. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted aniline of interest in medicinal chemistry. Due to the limited availability of public domain data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required to generate and interpret such crucial data. We delve into the predicted physicochemical properties of this compound, offer detailed, step-by-step protocols for solubility determination, and provide a template for the systematic presentation of results. This guide is intended to empower researchers and drug development professionals to confidently assess the solubility profile of this and other novel chemical entities.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API like this compound, its solubility profile in various organic solvents is not merely a physical constant but a critical variable that dictates process efficiency and therapeutic potential.[1] A thorough understanding of solubility is paramount for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up procedures, and crystallization-based purification.

-

Formulation Science: Developing stable and bioavailable dosage forms, from simple solutions for preclinical studies to complex parenteral or topical formulations.[1][2] The objective is often to maintain the API in a dissolved state to ensure it can effectively move from the formulation to the site of action.[1]

-

Analytical Chemistry: Preparing stock solutions and standards for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are essential for quality control and pharmacokinetic analysis.[3]

This guide will provide the scientific and methodological foundation for researchers to systematically investigate the solubility of this compound.

Physicochemical Landscape of this compound

The molecular structure of this compound dictates its interactions with different solvents. A careful analysis of its functional groups allows for a scientifically grounded prediction of its solubility behavior.

-

Molecular Structure: C₇H₉ClN₂

-

Key Functional Groups:

-

Aniline Moiety (-NH₂): The primary amine on the aromatic ring is a polar group capable of acting as a hydrogen bond donor and acceptor. The solubility of aniline itself is limited in water but good in many organic solvents like ethanol, ether, and benzene.[4][5][6]

-

Aminomethyl Group (-CH₂NH₂): This primary aliphatic amine is also polar and contributes significantly to the molecule's ability to form hydrogen bonds.

-

Chloro Substituent (-Cl): The electron-withdrawing nature of the chlorine atom and its contribution to the molecule's overall size and lipophilicity can influence crystal lattice energy and interactions with nonpolar solvents.

-

Aromatic Ring: The benzene ring is hydrophobic and favors interactions with nonpolar or moderately polar organic solvents.[7]

-

Predicted Solubility Profile: The presence of two amine groups suggests that this compound will exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) through hydrogen bonding and dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents like hexanes or toluene, where the polar amine groups cannot be effectively solvated. The interplay between the polar amines and the nonpolar chloro-substituted benzene ring will result in a nuanced solubility profile.

The following diagram illustrates the relationship between the molecule's structural features and its expected solubility.

Caption: Predicted solubility based on molecular features.

Experimental Determination of Solubility

Accurate solubility data is generated through rigorous experimental work. The equilibrium shake-flask method is a gold-standard technique for its reliability and simplicity.

Principle of the Equilibrium Solubility (Shake-Flask) Method

This method relies on achieving a saturated solution, where the dissolved solute is in equilibrium with any excess undissolved solid. The concentration of the solute in the clear, saturated supernatant is then measured to determine the solubility.

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for 24 to 48 hours. A preliminary time-point experiment can be conducted to determine how long it takes to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid material.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Self-Validation and Trustworthiness:

-

Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial.

-

Time to Equilibrium: Confirm that extending the agitation time (e.g., to 72 hours) does not result in a significant change in the measured solubility.

-

Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines.

Data Presentation and Interpretation

Systematic presentation of solubility data is crucial for comparison and decision-making. The following table provides an illustrative template for reporting the findings for this compound.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Qualitative Solubility | Notes |

| Polar Protic | Methanol | Methanol | > 100 | Very Soluble | Strong hydrogen bonding with amine groups. |

| Ethanol | Ethanol | > 100 | Very Soluble | Similar to methanol, excellent solvation. | |

| Polar Aprotic | DMSO | Dimethyl sulfoxide | > 100 | Very Soluble | Strong dipole interactions. |

| Acetone | Propan-2-one | 50 - 100 | Soluble | Good balance of polar and nonpolar character. | |

| Acetonitrile | Acetonitrile | 20 - 50 | Sparingly Soluble | Less polar than acetone. | |

| Chlorinated | Dichloromethane | Dichloromethane | 10 - 20 | Slightly Soluble | Moderate polarity, interacts with the aromatic ring. |

| Aromatic | Toluene | Toluene | < 5 | Sparingly Soluble | Primarily nonpolar interactions. |

| Nonpolar | n-Hexane | Hexane | < 1 | Very Slightly Soluble | Mismatch in polarity, poor solvation of amines. |

Disclaimer: The quantitative data in this table is illustrative and intended to serve as a template for reporting experimental findings. Actual values must be determined empirically.

Conclusion and Future Perspectives

While specific experimental data for the solubility of this compound is not yet widely published, this guide provides the necessary theoretical and practical framework for its determination. By understanding the molecule's physicochemical properties and applying robust experimental protocols like the shake-flask method, researchers can generate the high-quality data essential for advancing drug development programs. The principles and methodologies outlined herein are broadly applicable to other novel small molecules, serving as a foundational resource for chemists and pharmaceutical scientists. Future work should focus on the experimental validation of these predictions and explore the impact of temperature and co-solvent systems on the solubility of this compound.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-54. [Link]

-

Solubility of Things. (n.d.). 4-Chloro-2-methylaniline. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Solubility of Things. (n.d.). Aniline. [Link]

-

PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

- Google Patents. (n.d.). A method of measuring solubility.

-

PubChem. (n.d.). This compound. [Link]

-

Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. [Link]

-

Solubility of Things. (n.d.). 4-Chloroaniline. [Link]

-

PubChem. (n.d.). 4-Chloroaniline. [Link]

-

Wikipedia. (n.d.). 4-Chloroaniline. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. Aniline is soluble in which of the following organic class 12 chemistry CBSE [vedantu.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Theoretical Properties of 2-(Aminomethyl)-4-chloroaniline

Introduction

2-(Aminomethyl)-4-chloroaniline is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. Its bifunctional nature, possessing both a primary aromatic amine and a benzylic amine, makes it an intriguing building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the theoretical and extrapolated properties of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from closely related analogues and predictive models to offer a robust theoretical profile.

Chemical Identity and Physicochemical Properties

This compound is a molecule characterized by a chlorobenzene ring substituted with an amino group and an aminomethyl group.

| Property | Value | Source |

| CAS Number | 108047-39-8 | |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| Predicted pKa | 9.30 ± 0.10 | |

| Predicted XLogP3 | 1.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light |

Synthesis and Reactivity

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Theoretical)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran complex in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Precursor: Dissolve 2-amino-5-chlorobenzonitrile in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction of the nitrile group. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

-

Extraction and Purification: Filter the resulting mixture and extract the filtrate with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dictated by its three main functional groups:

-

Aromatic Amine (-NH₂): This group can undergo diazotization reactions when treated with nitrous acid, followed by a variety of Sandmeyer-type reactions to introduce different functional groups onto the aromatic ring. It can also be acylated or alkylated.

-

Benzylic Amine (-CH₂NH₂): This primary amine is more basic than the aromatic amine and is expected to be more nucleophilic. It will readily react with aldehydes and ketones to form imines (Schiff bases), and with acyl chlorides and anhydrides to form amides.

-

Aryl Chloride (-Cl): The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with appropriate catalysts.

Spectral Analysis